molecular formula C13H11ClOS2 B030885 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone CAS No. 160982-09-2

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

Cat. No. B030885
M. Wt: 282.8 g/mol
InChI Key: REGHIPPKDCMIBD-UHFFFAOYSA-N
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Description

The study of thiophene derivatives, like the one , is driven by their wide range of applications in materials science, pharmaceuticals, and as intermediates in organic synthesis. The interest lies in their potential antimicrobial activities and their use in creating complex molecular structures with desirable physical and chemical properties.

Synthesis Analysis

The synthesis of similar thiophene derivatives often involves multi-step reactions, starting from basic thiophene compounds and incorporating various functional groups through processes like condensation, halogenation, and the introduction of sulfanyl groups. For example, Naganagowda and Petsom (2011) detailed the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol derivatives through condensation reactions, showcasing a methodology that could be adapted for the compound (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, provides detailed information on the geometry, bond lengths, and angles of similar compounds. Studies often employ DFT calculations to predict and confirm the molecular structure, as seen in the work by Majumdar (2016), which emphasizes the importance of computational methods in understanding the structure of complex molecules (Majumdar, 2016).

Chemical Reactions and Properties

Thiophene derivatives participate in various chemical reactions, including electrophilic substitution, nucleophilic displacement, and coupling reactions. These reactions are crucial for modifying the compound's structure to achieve desired properties or functionalities. The study by Amani and Nematollahi (2012) on the electrochemical synthesis of arylthiobenzazoles exemplifies the type of chemical reactions that can be applied to thiophene derivatives for functionalization (Amani & Nematollahi, 2012).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as melting points, boiling points, and solubility, depend significantly on their molecular structure. These properties are essential for determining the compound's applicability in different mediums and conditions. Unfortunately, specific data on "1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone" were not found, but similar studies on related compounds provide a basis for predictions.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental for understanding how thiophene derivatives can be utilized in chemical syntheses and in various applications. The electronic properties, such as HOMO-LUMO gaps, often discussed in literature, give insights into the compound's potential as a semiconductor or in photovoltaic applications. For instance, the work by Cai et al. (2020) on the analysis of benzodioxolylmethyleneamino phenyl)ethanone oxime offers an example of how these properties are examined in similar molecules (Cai, Xu, Chai, & Li, 2020).

properties

IUPAC Name

1-(2-benzylsulfanyl-5-chlorothiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClOS2/c1-9(15)11-7-12(14)17-13(11)16-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGHIPPKDCMIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC(=C1)Cl)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10430975
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone

CAS RN

160982-09-2
Record name 1-[5-Chloro-2-[(phenylmethyl)thio]-3-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160982-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-(Benzylthio)-5-chlorothiophen-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10430975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture consisting of thiourea (858.4 g, 11.28 mol), benzyl bromide (1,930 g, 11.28 mol), THF (9000 ml), and water (3000 ml) was heated at reflux temperature for 2 hr followed by cooling to 50° C. To this solution was added 3-acetyl-2,5-dichlorothiophene (2000 g, 10.25 mol) and an aqueous solution of sodium hydroxide (2,200 g of 50% NaOH diluted to 3000 ml); this mixture was heated at reflux temperature for 4 hr, cooled to room temperature, and the two layers separated. The organic layer was diluted with ethyl acetate (6000 ml) and washed with water (3×2000 ml) and saturated aqueous sodium chloride, dried (MgSO4), and the solvent evaporated to give a residue which was triturated with hexane. This solid was collected by filtration and dried to give the desired product (2,550 g, 88%): mp 86°-88° C.
Quantity
858.4 g
Type
reactant
Reaction Step One
Quantity
11.28 mol
Type
reactant
Reaction Step Two
Quantity
2000 g
Type
reactant
Reaction Step Three
Quantity
3000 mL
Type
reactant
Reaction Step Four
Name
Quantity
3000 mL
Type
solvent
Reaction Step Five
Name
Quantity
9000 mL
Type
solvent
Reaction Step Six
Yield
88%

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